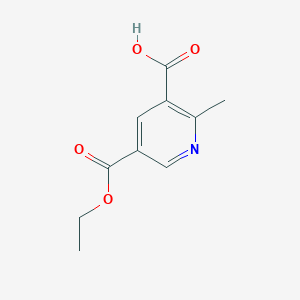

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(9(12)13)6(2)11-5-7/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQHZKSFFAUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxycarbonyl)-2-methylnicotinic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-(ethoxycarbonyl)-2-methylnicotinic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this document establishes a foundational understanding by presenting its deduced chemical identity and calculated properties. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of critical physicochemical parameters: aqueous solubility, pKa, and the partition coefficient (logP). These methodologies are presented as self-validating systems, empowering researchers to generate reliable data for this and other novel chemical entities.

Introduction and Molecular Identity

5-(Ethoxycarbonyl)-2-methylnicotinic acid is a pyridine derivative characterized by a carboxylic acid group at the 3-position, a methyl group at the 2-position, and an ethoxycarbonyl (ethyl ester) group at the 5-position. This structure suggests bifunctional chemical characteristics, with both an acidic carboxylic acid moiety and a lipophilic ester group.

A thorough search of chemical databases reveals a lack of a registered CAS number or significant published experimental data for this compound. Therefore, this guide will refer to it by its systematic IUPAC name, 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid .

Deduced Chemical Structure:

Caption: 2D structure of 5-(ethoxycarbonyl)-2-methylnicotinic acid.

Physicochemical Data Summary

The table below summarizes the calculated molecular properties of the target compound. For comparative context and to provide a scientifically grounded estimation of its properties, data for two closely related analogues are also presented: 2-Methylnicotinic acid (the parent acid)[1] and Ethyl 2-methylnicotinate (the corresponding simple ester)[2].

| Property | 5-(Ethoxycarbonyl)-2-methylnicotinic acid (Calculated) | 2-Methylnicotinic acid (Parent Acid)[1] | Ethyl 2-methylnicotinate (Related Ester)[2] |

| IUPAC Name | 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid | 2-Methylpyridine-3-carboxylic acid | Ethyl 2-methylpyridine-3-carboxylate |

| CAS Number | Not Found | 3222-56-8 | 1721-26-2 |

| Molecular Formula | C₁₀H₁₁NO₄ | C₇H₇NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 209.20 g/mol | 137.14 g/mol [1] | 165.19 g/mol [2] |

| Melting Point | Data not available | 228-230 °C (dec.) | 146-147 °C |

| Boiling Point | Data not available | Data not available | 126-127 °C at 24 mmHg |

| Aqueous Solubility | Predicted to be low | Soluble in water | Slightly soluble in water |

| pKa | Data not available (two expected: one for the carboxylic acid, one for the pyridine nitrogen) | Data not available | 4.02 ± 0.10 (Predicted) |

| logP (Calculated) | Data not available | 0.8[1] | 1.5[2] |

Note: Properties for the target compound are calculated based on its deduced structure. Properties for related compounds are from cited database entries and may be experimental or computed.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the fundamental physicochemical properties of a novel compound like 5-(ethoxycarbonyl)-2-methylnicotinic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Scientific Integrity: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true solubility limit at that temperature, avoiding misleading results from metastable supersaturated solutions.

Experimental Protocol:

-

Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the impact of ionization on solubility.

-

Addition of Compound: Add an excess amount of solid 5-(ethoxycarbonyl)-2-methylnicotinic acid to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The excess should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the sample, followed by collection of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration in the saturated solution.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Scientific Integrity: Potentiometric titration is a highly precise and reliable method for determining pKa values.[4][5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is the pH at which the acidic (or basic) functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. This provides a direct measure of a group's acidity.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of 5-(ethoxycarbonyl)-2-methylnicotinic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be noted.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a calibrated burette containing the titrant.

-

Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point.

-

Interpretation: 5-(ethoxycarbonyl)-2-methylnicotinic acid is expected to have at least two pKa values: one for the carboxylic acid (likely in the range of 3-5) and one for the protonated pyridine nitrogen (likely in the range of 2-4).

Caption: Workflow for pKa determination using potentiometric titration.

Determination of Partition Coefficient (logP) by the Shake-Flask Method

Scientific Integrity: The partition coefficient (P) between n-octanol and water is the benchmark measure of a compound's lipophilicity. The shake-flask method directly measures this partitioning at equilibrium, making it the definitive technique.[3] The logarithm of this ratio, logP, is a critical parameter in drug development for predicting membrane permeability and absorption.

Experimental Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of 5-(ethoxycarbonyl)-2-methylnicotinic acid in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a separation vessel containing a known volume of the second, immiscible phase.

-

Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and logP using the following equations:

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Caption: Workflow for logP determination via the shake-flask method.

References

-

PubChem. 2-Methylnicotinic acid . National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-methylnicotinate . National Center for Biotechnology Information. [Link]

-

PubChem. Methyl nicotinate . National Center for Biotechnology Information. [Link]

-

ICCVAM. Test Method Protocol for Solubility Determination . National Toxicology Program. [Link]

-

ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid . [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . [Link]

- Google Patents.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . [Link]

-

Cheméo. Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2) . [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity . [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . [Link]

-

ResearchGate. LogP / LogD shake-flask method v1 . [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid . [Link]

-

ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay . [Link]

Sources

- 1. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Synthesis of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis pathway for 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the well-established Hantzsch pyridine synthesis, followed by an oxidative aromatization, and culminating in a selective mono-hydrolysis of the resulting diester. This document offers detailed protocols, mechanistic insights, and characterization data to support researchers in the successful preparation of this target molecule.

Strategic Approach to Synthesis

The synthesis of 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is most effectively achieved through a three-stage sequence. This strategy leverages the robust and versatile Hantzsch reaction to construct the core pyridine ring, followed by a necessary aromatization step and a carefully controlled selective hydrolysis to yield the desired mono-acid mono-ester.

The overall transformation is outlined below:

An In-depth Technical Guide to the Solubility Profile of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations is the determination of a compound's solubility profile. This guide provides an in-depth technical exploration of the solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of such a molecule is not merely an academic exercise; it is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability.

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature predicts a complex and pH-dependent solubility profile, a key focus of this guide. A comprehensive understanding of how this compound behaves in various aqueous and organic environments is paramount for its progression through the drug development pipeline. This document will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Understanding the Physicochemical Landscape

The solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is governed by its molecular structure and the interplay of its functional groups with the surrounding solvent. As an amphoteric substance, its solubility in aqueous media is profoundly influenced by pH.[1][2][3]

The Influence of Ionization: pKa and the pH-Solubility Profile

The molecule possesses two key ionizable centers:

-

The pyridine nitrogen , which can be protonated to form a pyridinium cation.

-

The carboxylic acid group , which can be deprotonated to form a carboxylate anion.

The interplay between these two pKa values results in a characteristic U-shaped or V-shaped pH-solubility profile.

-

At low pH (acidic conditions): The pyridine nitrogen is protonated, forming a more water-soluble cationic species.

-

At high pH (basic conditions): The carboxylic acid is deprotonated, forming a more water-soluble anionic species.

-

At the isoelectric point (pI): The pH at which the net charge of the molecule is zero, the compound exists predominantly as a neutral zwitterion. It is at or near this pH that the molecule is expected to exhibit its minimum solubility.

This relationship can be visualized as follows:

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8][9][10][11] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

1. Objective: To determine the equilibrium solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid in various aqueous buffers and organic solvents.

2. Materials:

-

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (solid)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

3. Methodology:

- Add an excess amount of solid 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid to a vial containing a known volume of the desired solvent. The presence of excess solid is crucial for ensuring that equilibrium is reached.[8]

- Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

- Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[8][9]

- After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

- Centrifuge the vials at a high speed to pellet the undissolved solid.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of the dissolved compound using a validated HPLC method.

4. Self-Validation:

-

Equilibrium Confirmation: The solubility value should be consistent across the different time points sampled.

-

pH Verification: For aqueous buffers, the pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[8]

-

Solid-State Analysis: The remaining solid can be analyzed (e.g., by XRPD) to check for any polymorphic transformations or salt formation during the experiment.

Caption: Shake-Flask Solubility Workflow.

Analytical Quantification: The Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for accurately quantifying the concentration of dissolved active pharmaceutical ingredients (APIs) in solubility studies.[12][13][14][15][16][17]

Protocol 2: HPLC Method for Quantification

1. Objective: To develop and validate a simple and robust HPLC method for the quantification of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

2. Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

-

Injection Volume: 10 µL.

3. Methodology:

- Standard Preparation: Prepare a stock solution of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid of a known concentration in a suitable solvent. Perform serial dilutions to create a set of calibration standards.

- Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.

- Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.

- Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid at 25°C

| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |

| Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 6.8 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 7.4 | [Insert Data] | [Insert Data] |

| Water | ~ [pI] | [Insert Data] | [Insert Data] |

| Ethanol | N/A | [Insert Data] | [Insert Data] |

| Methanol | N/A | [Insert Data] | [Insert Data] |

| Acetonitrile | N/A | [Insert Data] | [Insert Data] |

| DMSO | N/A | [Insert Data] | [Insert Data] |

Interpretation of Results:

The data presented in the table will provide a comprehensive solubility profile. The pH-solubility data in aqueous buffers is expected to show higher solubility at low and high pH values, with a minimum near the isoelectric point. The solubility in organic solvents will provide insights into the compound's polarity and potential for use in non-aqueous formulations or as a solvent for synthesis and purification. For instance, pyridine carboxylic acids are generally slightly soluble in cold water and more soluble in hot water, but can be nearly insoluble in less polar organic solvents like benzene and ether.[18] The presence of the ethoxycarbonyl group will influence the overall lipophilicity of the molecule.

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The amphoteric nature of this molecule necessitates a thorough investigation of its pH-dependent solubility to anticipate its behavior in the physiological environment of the gastrointestinal tract. The methodologies outlined herein represent a best-practice approach to solubility characterization, ensuring scientific integrity and providing a solid foundation for subsequent formulation and preclinical studies.

References

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids. [Link]

-

ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

-

Computational pKa calculations of mono and diprotic pyridines by quantum methods. (n.d.). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. (2025). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

-

USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. How does pH affect solubility? - askIITians [askiitians.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. enamine.net [enamine.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. asianjpr.com [asianjpr.com]

- 15. sciforum.net [sciforum.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. chembk.com [chembk.com]

The Intricate Reactivity of Pyridine Carboxylic Acids: A Technical Guide for Drug Development Professionals

Foreword

Pyridine carboxylic acids, a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their unique electronic properties, coupled with the versatility of the carboxylic acid functional group, offer a rich landscape for molecular design and synthesis. This guide provides an in-depth exploration of the potential reactivity of pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). It is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these scaffolds in the creation of novel therapeutics. We will delve into the fundamental principles governing their reactivity, supported by field-proven insights and detailed experimental protocols, to empower you in your synthetic endeavors.

Understanding the Core: Electronic Properties and Acidity

The reactivity of pyridine carboxylic acids is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine ring's nitrogen atom and the carboxylic acid group. The position of the carboxyl group relative to the nitrogen atom significantly influences the molecule's electronic distribution, acidity, and, consequently, its chemical behavior.

The nitrogen atom's lone pair of electrons is part of the aromatic system, which makes the pyridine ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This electron deficiency renders the pyridine ring susceptible to nucleophilic attack at these positions.

The acidity of the carboxylic acid group is also modulated by its position. The pKa values of the three isomers are a critical consideration in designing reactions and understanding their behavior in biological systems.

| Pyridine Carboxylic Acid Isomer | pKa1 (first dissociation) | pKa2 (second dissociation) |

| Picolinic Acid (Pyridine-2-carboxylic acid) | ~1.0 | ~5.2 |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | ~2.0 | ~4.8 |

| Isonicotinic Acid (Pyridine-4-carboxylic acid) | ~1.7 | ~4.9 |

Note: pKa values can vary slightly depending on the experimental conditions. The first pKa corresponds to the protonation of the pyridine nitrogen, and the second to the deprotonation of the carboxylic acid.

Picolinic acid exhibits the lowest pKa1, indicating that its pyridinium form is the most acidic. This is attributed to the stabilization of the resulting zwitterion through an intramolecular hydrogen bond between the carboxylate and the protonated pyridine nitrogen.[1]

Caption: Influence of carboxyl group position on the acidity of the pyridinium ion.

Key Synthetic Transformations of Pyridine Carboxylic Acids

The reactivity of pyridine carboxylic acids can be broadly categorized into reactions involving the carboxylic acid group and reactions involving the pyridine ring.

Reactions of the Carboxyl Group

The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, most notably amide bond formation and esterification. These reactions are pivotal in the synthesis of a vast number of pharmaceutical compounds.[2]

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] Pyridine carboxylic acids can be coupled with a diverse range of amines to generate a library of amide derivatives. The choice of coupling agent is critical and depends on the reactivity of both the carboxylic acid and the amine. For electron-deficient amines, more potent coupling agents may be required.[4]

Common Coupling Agents and Conditions:

| Coupling Agent | Activator/Base | Solvent | Typical Conditions | Notes |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, CH3CN | Room temperature, 1-12 h | Highly efficient, even for hindered substrates.[3][5] |

| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to room temperature, 2-24 h | A classic and widely used combination that minimizes racemization.[4][6] |

| Thionyl Chloride (SOCl2) | Pyridine | CH2Cl2, Toluene | 0 °C to reflux | Forms the acyl chloride in situ, which then reacts with the amine. |

Experimental Protocol: Amide Coupling of Nicotinic Acid with Benzylamine using HATU

-

Dissolution: Dissolve nicotinic acid (1.0 eq) in anhydrous DMF (0.5 M).

-

Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

-

Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired N-benzylnicotinamide.

Caption: Workflow for the HATU-mediated amide coupling of nicotinic acid.

Esterification of pyridine carboxylic acids is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability and pharmacokinetic profiles. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.[7]

Experimental Protocol: Fischer Esterification of Isonicotinic Acid with Ethanol

-

Mixing: In a round-bottom flask equipped with a reflux condenser, suspend isonicotinic acid (1.0 eq) in absolute ethanol (used in excess, can serve as the solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl isonicotinate. Further purification can be achieved by distillation or column chromatography.

Reactions of the Pyridine Ring

The electron-deficient nature of the pyridine ring in pyridine carboxylic acids makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-position.

In contrast to benzene, which undergoes electrophilic substitution, pyridine's electron-poor character facilitates nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups, including the carboxylic acid itself, and a good leaving group (e.g., a halogen). The attack of a nucleophile preferentially occurs at the positions ortho and para to the ring nitrogen.[8]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid with Sodium Methoxide

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous methanol.

-

Base Addition: To this solution, add sodium methoxide (1.1-1.5 eq) either as a solid or as a solution in methanol.

-

Reaction: Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling, carefully neutralize the reaction with aqueous HCl.

-

Isolation: Remove the methanol under reduced pressure. The product, 2-methoxynicotinic acid, may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent after adjusting the pH.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: General mechanism of nucleophilic aromatic substitution on a pyridine ring.

Decarboxylation: A Positional Prerogative

The thermal decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-carboxylic acid) undergoes decarboxylation much more readily than its nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) counterparts.[9][10] This is due to the ability of the nitrogen atom at the 2-position to stabilize the negative charge that develops on the ring during the transition state, often via a zwitterionic intermediate.[10] Quinolinic acid (pyridine-2,3-dicarboxylic acid) also readily decarboxylates to yield nicotinic acid.[9]

Typical Conditions for Decarboxylation of Picolinic Acid:

-

Heating: Heating picolinic acid in a high-boiling solvent or neat can induce decarboxylation.

-

Catalysis: Copper salts are often used to catalyze the decarboxylation at lower temperatures.

Synthesis of Pyridine Carboxylic Acid Isomers

A reliable supply of the starting pyridine carboxylic acid isomers is crucial for any drug discovery program. While commercially available, understanding their synthesis can be beneficial for process development and the preparation of substituted analogs.

-

Picolinic Acid: Commonly synthesized by the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent like potassium permanganate (KMnO4).[11] Another route involves the hydrolysis of 2-cyanopyridine.[12][13]

-

Nicotinic Acid: The industrial production of nicotinic acid often involves the ammoxidation of 3-methylpyridine (β-picoline) to 3-cyanopyridine, followed by hydrolysis.[2]

-

Isonicotinic Acid: Similar to nicotinic acid, isonicotinic acid is commercially produced via the ammoxidation of 4-methylpyridine (γ-picoline) and subsequent hydrolysis of the resulting 4-cyanopyridine.[14]

Experimental Protocol: Laboratory-Scale Synthesis of Picolinic Acid from 2-Methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylpyridine (1.0 eq) and water.

-

Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO4) (2.0-2.5 eq) in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water.

-

Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of ~3-4.

-

Isolation: Concentrate the solution under reduced pressure. The picolinic acid can be isolated as its hydrochloride salt or as the free acid after careful neutralization and extraction.

-

Purification: The crude product can be purified by recrystallization.

Safety and Handling Considerations

Pyridine carboxylic acids and their derivatives, like all chemicals, should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[15]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

Always consult the Safety Data Sheet (SDS) for the specific pyridine carboxylic acid and any other reagents used in your experiments for detailed safety information.[17][18]

Conclusion

The reactivity of pyridine carboxylic acids is a rich and multifaceted field, offering a powerful toolkit for the modern medicinal chemist. By understanding the fundamental electronic properties of the different isomers and the nuances of their key chemical transformations, researchers can strategically design and synthesize novel molecular entities with tailored biological activities. This guide has provided a comprehensive overview of their reactivity, complete with practical experimental protocols. It is our hope that this technical resource will serve as a valuable companion in your pursuit of innovative therapeutics.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

-

nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

-

Isonicotinic acid. Wikipedia. Available at: [Link]

-

Picolinic and Isonicotinic Acids. UVaDOC Principal. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. Available at: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Nucleophilic substitution reactions with ammonia. YouTube. Available at: [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. Available at: [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF. ResearchGate. Available at: [Link]

-

-

The Fischer Esterification. Available at: [Link]

-

-

Nucleophilic Substitution with ammonia. YouTube. Available at: [Link]

-

Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]

-

Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). ResearchGate. Available at: [Link]

-

picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

-

EDC-HOBt Amide coupling workup help : r/Chempros. Reddit. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

- CN101602716B - Synthesis method of 2-chromium picolinate. Google Patents.

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]

-

Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. Available at: [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Fischer–Speier esterification. Wikipedia. Available at: [Link]

-

The reductive cleavage of picolinic amides. David Spring's group. Available at: [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Blog - Jinjing Chemical. Available at: [Link]

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 13. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Bio-active Amide Scaffolds from 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse amide derivatives starting from 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. This pyridine scaffold is a valuable starting material for generating libraries of compounds with potential therapeutic applications. We will delve into the strategic considerations for amide bond formation, provide detailed, field-tested protocols using common coupling reagents, and discuss the underlying chemical principles that ensure high-yield, reproducible results.

Introduction: The Pyridine-3,5-dicarboxylate Core

The 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid molecule presents a strategically differentiated pyridine core. It possesses two key functional groups amenable to selective modification: a carboxylic acid at the 3-position and an ethyl ester at the 5-position. The carboxylic acid is the more reactive site for nucleophilic attack, making it the primary handle for diversification. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide linkage is metabolically stable and plays a crucial role in molecular recognition and binding to biological targets.[1] This guide will focus on the derivatization of the C3-carboxylic acid to generate a library of novel amides.

Strategic Overview: The Logic of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, the synthesis requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[4]

The most prevalent and reliable method for this activation is the use of coupling reagents. These reagents facilitate the formation of a highly reactive intermediate in situ, which is then immediately consumed by the amine nucleophile.

Core Protocols: Amide Synthesis

Two primary protocols are presented below, utilizing widely accessible and reliable coupling reagents: a carbodiimide-based method (EDC) and a uronium-based method (HATU). The choice of reagent can depend on the scale of the reaction, the steric and electronic properties of the amine, and the potential for side reactions.

General Considerations & Reagent Preparation

-

Solvent: Anhydrous aprotic polar solvents are required. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for all components. Anhydrous Dichloromethane (DCM) can also be used.

-

Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of moisture, which can hydrolyze the active intermediate.

-

Stoichiometry: The amine is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the activated carboxylic acid. The coupling reagent and any additives are also used in slight excess.

-

Temperature: Reactions are typically initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic, cost-effective method. 1-Hydroxybenzotriazole (HOBt) is often included as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[5][6]

Materials:

-

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

-

Amine of choice (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the solution for 5 minutes.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for hindered amines or challenging substrates.[5] It is generally more potent and more expensive than EDC.

Materials:

-

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

-

Amine of choice (primary or secondary)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

-

Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add HATU (1.2 eq) in a single portion.

-

Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

-

Continue stirring for 1-4 hours. The reaction is typically much faster than with EDC.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Note: An acidic wash (e.g., 1M HCl) can be used to remove excess amine and DIPEA, but care must be taken if the product contains acid-labile groups.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data and Expected Outcomes

The following table provides representative data for the synthesis of two derivatives to illustrate expected yields and characterization parameters.

| Derivative Name | Amine Used | Coupling Method | Yield (%) | ¹H NMR (CDCl₃, δ) | MS (ESI+) m/z |

| Ethyl 2-methyl-3-(phenylcarbamoyl)pyridine-5-carboxylate | Aniline | EDC/HOBt | 85% | 8.9 (s, 1H), 8.2 (s, 1H), 7.6-7.1 (m, 5H), 4.4 (q, 2H), 2.8 (s, 3H), 1.4 (t, 3H) | [M+H]⁺ 299.1 |

| Ethyl 3-(benzylcarbamoyl)-2-methylpyridine-5-carboxylate | Benzylamine | HATU | 91% | 8.8 (s, 1H), 8.1 (s, 1H), 7.4-7.2 (m, 5H), 6.5 (br t, 1H), 4.6 (d, 2H), 4.4 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H) | [M+H]⁺ 313.1 |

Further Derivatization Strategies

Once the C3-amide is installed, the C5-ethyl ester provides a secondary site for modification, allowing for the creation of even more complex molecules.

-

Selective Ester Hydrolysis: The ethyl ester at the C5 position can be selectively hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the corresponding C3-amide-C5-carboxylic acid.

-

Second Amide Coupling: This newly unmasked carboxylic acid can then undergo a second, independent amide coupling reaction using the protocols described above, leading to the synthesis of non-symmetrical bis-amide pyridine derivatives.

This sequential approach dramatically expands the chemical space that can be explored from the single starting material.

Troubleshooting and Expert Insights

-

Low Yield: If yields are poor, ensure all reagents and solvents are truly anhydrous. The presence of water is the most common cause of failure. Also, consider switching to a more powerful coupling reagent like HATU.

-

Side Product Formation: With EDC, the formation of an N-acylurea byproduct can sometimes complicate purification. Using HOBt helps minimize this.

-

Amine Reactivity: For electron-deficient or sterically hindered amines, longer reaction times or gentle heating (40-50°C) may be necessary. HATU is often superior in these cases.

-

Purification: The urea byproduct from EDC is often insoluble in DCM and can sometimes be removed by filtration prior to aqueous workup. The byproducts from HATU are water-soluble and easily removed during the workup phase.

References

- ChemSynthesis. (2025). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-Methylpyridine-3-carboxylic acid.

- ChemicalBook. (2021). 5-Methylpyridine-3-carboxylic acid ethyl ester.

- ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.

- Nakshine, V. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Clark, J. (n.d.). The preparation of amides.

- Santa Cruz Biotechnology. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate.

- RCSB PDB. (2016). 5HXI: 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, 5HN bound.

- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.

- SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.

- ECHEMI. (n.d.). 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester.

- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Reddit. (2022). Amide from carboxylic acid synthesis.

- Guo, Y., et al. (2025). ((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Acetoxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)

- jOeCHEM. (2019).

- Pharmaffiliates. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate.

- Scribd. (n.d.). Coupling Reagents in Amide Synthesis.

- RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- PubChem. (n.d.). 5-(Methoxycarbonyl)pyridine-2-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid.

Sources

The Synthetic Versatility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid: A Guide for Researchers

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active compounds and functional materials. This guide focuses on the utility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid , a bifunctional building block offering a unique combination of reactive handles for strategic molecular elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the chemical principles at play, empowering the user to not only apply these methods but also to adapt and innovate upon them. The protocols described herein are designed to be self-validating, with a clear rationale provided for each experimental choice.

Molecular Architecture and Strategic Advantages

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid presents two key functional groups with orthogonal reactivity: a carboxylic acid at the 3-position and an ethyl ester at the 5-position. The pyridine core, substituted with a methyl group at the 2-position, further influences the reactivity and conformational properties of the molecule. This strategic arrangement allows for selective transformations, making it a valuable scaffold in multi-step synthetic campaigns.

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The ethyl ester provides a site for subsequent hydrolysis and further derivatization, or it can be carried through a synthetic sequence to modulate the physicochemical properties of the final compound.

Core Applications in Synthesis

The primary utility of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid lies in its application as a scaffold for the synthesis of more complex molecules. Its bifunctional nature is particularly amenable to the construction of libraries of compounds for screening purposes in drug discovery. Key applications include:

-

Synthesis of Novel Amide Derivatives: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives. These amides can be evaluated for their biological activity across various therapeutic areas.

-

Formation of Ester Analogs: The carboxylic acid can also be esterified with various alcohols to produce a series of ester derivatives, allowing for the fine-tuning of properties such as solubility and metabolic stability.

-

Heterocyclic Scaffolding: The pyridine nucleus itself can participate in further reactions, or the initial derivatization of the carboxylic acid and ester can be a prelude to more complex cyclization reactions to form novel heterocyclic systems.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for key transformations using 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid. These protocols are based on well-established synthetic methodologies and are presented as representative procedures that can be adapted to specific research needs.

General Protocol for Amide Bond Formation using Carbodiimide Coupling

Amide bond formation is a fundamental reaction in organic synthesis and is central to the utility of this building block. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.[1][]

Reaction Scheme:

Amide Coupling Workflow

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid | 209.20 | 1.0 | 1.0 |

| Amine (R-NH2) | Varies | 1.1 | 1.1 |

| EDC (or DCC) | 191.70 | 1.2 | 1.2 |

| Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |

| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | - |

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask, add 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 mmol) and dissolve it in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL).

-

Addition of Reagents: Add the amine (1.1 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 mmol) portion-wise over 5 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

HOBt: The addition of HOBt is crucial to suppress racemization (if the amine is chiral) and to improve the efficiency of the coupling reaction by forming a more reactive activated ester.

-

DIPEA: This non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

-

Solvent: The choice of solvent (DCM or DMF) depends on the solubility of the starting materials. DMF is a more polar solvent and can be beneficial for less soluble substrates.

Representative Protocol for Fischer Esterification

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and typically an excess of the alcohol is used to drive the equilibrium towards the product.

Reaction Scheme:

Fischer Esterification Workflow

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid | 209.20 | 1.0 | 1.0 |

| Alcohol (R-OH) | Varies | Excess | - |

| Sulfuric Acid (H2SO4), concentrated | 98.08 | Catalytic | - |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., methanol or ethanol, 10 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate (20 mL) and carefully neutralize the acid with a saturated solution of NaHCO3. Separate the organic layer and wash with brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting diester can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Conclusion

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective and sequential transformations, making it an ideal starting material for the construction of compound libraries for drug discovery and for the synthesis of functional materials. The protocols provided in this guide offer a solid foundation for the utilization of this compound, and the underlying chemical principles discussed should empower researchers to further explore its synthetic potential.

References

-

Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved from [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). Retrieved from [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o343. [Link]

-

3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. ChemSynthesis. (n.d.). Retrieved May 20, 2025, from [Link]

-

Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. (n.d.). Retrieved from [Link]

-

Formation of carboxylic esters utilising Mukaiyama's reagent. ResearchGate. (n.d.). Retrieved from [Link]

-

Making Amides from Carboxylic Acids. (2019, January 25). YouTube. Retrieved from [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

-

Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid. (1997). HETEROCYCLES, 45(4), 787. [Link]

- Product Class 5: Carboxylic Acid Esters. (n.d.). Science of Synthesis.

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. (2023, December 15). YouTube. Retrieved from [Link]

- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research, 10(01).

-

Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. (n.d.). Retrieved October 24, 2025, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (2007). Organic Letters, 9(23), 4651–4654. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). Molecules, 27(19), 6566. [Link]

-

Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2014). Angewandte Chemie International Edition, 53(4), 1190–1193. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(15), 4945. [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). Retrieved from [Link]

Sources

Understanding the Substrate: 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

An Application Guide to the Strategic Esterification of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

For professionals in pharmaceutical research and drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a versatile heterocyclic building block whose utility can be significantly expanded through the esterification of its carboxylic acid moiety. The resulting esters can serve as crucial intermediates for amide couplings, act as prodrugs to enhance bioavailability, or modulate physicochemical properties such as solubility and lipophilicity.

This technical guide provides an in-depth analysis of three distinct and field-proven methods for the esterification of this substrate. Moving beyond simple procedural lists, this document delves into the causal chemistry behind each protocol, offering the insights of a senior application scientist. We will explore the classic Fischer-Speier esterification, the robust two-step acyl chloride route, and the mild, modern Steglich coupling. Each method is presented with a detailed, self-validating protocol, an analysis of its mechanistic underpinnings, and expert commentary on its strategic application.

Before selecting an esterification strategy, a thorough understanding of the substrate's chemical personality is paramount.

-

The Pyridine Core: The presence of the pyridine nitrogen introduces basicity. Under strongly acidic conditions, this nitrogen will be protonated, forming a pyridinium salt. This can alter the molecule's solubility and the electronic nature of the aromatic ring.

-

Existing Ester Group: The ethoxycarbonyl group at the 5-position is a potential site for unwanted side reactions, such as hydrolysis or transesterification, under harsh acidic or basic conditions. The chosen method must be selective for the carboxylic acid.

-

Steric Considerations: The carboxylic acid at the 3-position is flanked by a methyl group at the 2-position. This moderate steric hindrance can decrease the rate of reaction compared to unhindered carboxylic acids, influencing the choice of reagents and conditions.

-

Physicochemical Properties: Based on analogous structures, the compound is expected to be a crystalline solid with low solubility in water but better solubility in polar organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[1].

Method 1: The Classic Approach - Fischer-Speier Esterification

This method is a workhorse of bulk chemical synthesis due to its cost-effectiveness and operational simplicity. It relies on the principle of chemical equilibrium, directly reacting the carboxylic acid with an excess of alcohol under acidic catalysis.

Expertise & Experience: The 'Why' Behind the Method

The Fischer-Speier reaction is an equilibrium-controlled process[2]. To achieve high conversion, the equilibrium must be shifted towards the product side. This is accomplished by using the alcohol as the reaction solvent (a large excess) and/or by actively removing the water byproduct as it forms, typically with a Dean-Stark apparatus[3][4]. The strong acid catalyst (e.g., H₂SO₄, TsOH) serves two roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic, and it facilitates the departure of water as a leaving group[2]. For a pyridine-containing substrate, the acid will also protonate the ring nitrogen, which can beneficially prevent it from acting as a nucleophile or base.

Experimental Protocol: Fischer-Speier Esterification

Reagents and Materials:

-

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq)

-

Alcohol (e.g., Methanol, Ethanol) (20-50 eq, serving as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) or p-Toluenesulfonic acid (TsOH)

-

Toluene (if using a Dean-Stark apparatus)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid and the desired alcohol.

-

With stirring, slowly and carefully add the acid catalyst (e.g., sulfuric acid) to the mixture at room temperature.

-

Equip the flask with a reflux condenser (and Dean-Stark trap if using toluene as a co-solvent) and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the product by column chromatography or distillation as required.

Method 2: The High-Yield Route - Acyl Chloride Formation & Esterification

This two-step method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate. This approach is often irreversible and provides excellent yields.

Expertise & Experience: The 'Why' Behind the Method

The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol[5]. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation[5]. Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. The subsequent reaction of the acyl chloride with the alcohol is rapid and typically requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction[5]. Anhydrous conditions are critical throughout, as the acyl chloride readily hydrolyzes back to the carboxylic acid in the presence of water.

Experimental Protocol: Acyl Chloride Route

Part A: Formation of the Acyl Chloride

-

Suspend 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or Toluene) under a nitrogen atmosphere.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) dropwise. Caution: Gas evolution. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete by TLC (monitoring consumption of the starting acid).

-

Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.